molecular formula C7H15NO5 B12845145 3-O-Methyl-D-glucosamine

3-O-Methyl-D-glucosamine

Cat. No.: B12845145
M. Wt: 193.20 g/mol
InChI Key: BKEFOISBTUIXFQ-BDVNFPICSA-N
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Description

3-O-Methyl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. This compound is known for its role as an inhibitor of N-acetylglucosamine kinase, an enzyme involved in the phosphorylation of glucose. Unlike glucokinase, which is unaffected by this hexosamine, this compound specifically inhibits glucose phosphorylation by N-acetylglucosamine kinase .

Preparation Methods

The synthesis of 3-O-Methyl-D-glucosamine typically involves the selective functionalization of the hydroxyl groups on D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative. This process involves several steps, including methyl glucosidation, transacetalization with an appropriate aldehyde dimethyl acetal, deacetylation, and finally, reaction with bromoacetic acid .

Chemical Reactions Analysis

3-O-Methyl-D-glucosamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-O-Methyl-D-glucosamine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-O-Methyl-D-glucosamine involves the inhibition of N-acetylglucosamine kinase. This enzyme catalyzes the phosphorylation of glucose, a key regulatory step in glucose metabolism. By inhibiting this enzyme, this compound affects the metabolic pathways involving glucose, potentially altering cellular processes .

Comparison with Similar Compounds

3-O-Methyl-D-glucosamine is unique compared to other similar compounds due to its specific inhibition of N-acetylglucosamine kinase. Similar compounds include:

These compounds share structural similarities but differ in their specific biochemical roles and applications.

Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1

InChI Key

BKEFOISBTUIXFQ-BDVNFPICSA-N

Isomeric SMILES

CO[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C(C=O)N)C(C(CO)O)O

Origin of Product

United States

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